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Introduction

Avitinib (also known as AC0010 or Abivertinib) is a third-generation epidermal growth factor
receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target the EGFR T790M
resistance mutation while sparing wild-type EGFR.[1][2] The T790M mutation is a common
mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with
non-small cell lung cancer (NSCLC).[1] This technical guide provides a comprehensive
overview of the early-phase clinical trial data for Avitinib, focusing on quantitative outcomes,
experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Avitinib is an oral, potent, and irreversible EGFR inhibitor.[3][4] It forms a covalent bond with
the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[1]
[2] This irreversible binding leads to the inhibition of EGFR autophosphorylation and the
subsequent blockade of downstream signaling pathways critical for cancer cell proliferation and
survival, including the PI3K/Akt and MAPK/ERK pathways.[4] Preclinical studies have
demonstrated Avitinib's high selectivity for mutant EGFR, including both activating mutations
(such as L858R and exon 19 deletions) and the T790M resistance mutation, with significantly
less activity against wild-type EGFR, potentially leading to a more favorable safety profile
compared to earlier generation TKIs.[1]
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Signaling Pathway

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling
cascade that, in cancer cells with activating EGFR mutations, becomes constitutively active,
promoting cell proliferation and survival. Avitinib intervenes by irreversibly binding to the
mutated EGFR, thereby blocking the downstream signaling.
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Figure 1: Avitinib's Inhibition of the EGFR Signaling Pathway.
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Early-Phase Clinical Trial Data

Avitinib has been evaluated in several early-phase clinical trials, primarily in patients with
NSCLC who have developed resistance to prior EGFR TKI therapy and harbor the T790M
mutation. The core data from these studies are summarized below.

Phase I/ll Study (NCT02330367)

This multicenter, open-label study was designed to assess the safety, pharmacokinetics, and
preliminary efficacy of Avitinib in patients with advanced NSCLC positive for the EGFR T790M
mutation.[3][5][6] The trial included a dose-escalation phase followed by a dose-expansion

phase.[6]
Endpoint Result Citation
Objective Response Rate 56.3% (9 out of 16 patients 5]
(ORR) achieved Partial Response)
93.8% (15 out of 16 patients
Disease Control Rate (DCR) achieved Partial Response or [315]
Stable Disease)
Median Progression-Free 253 days (95% CI: 154.8- 1]
Survival (PFS) 339.2)

The most frequently reported treatment-related adverse events were generally mild and
manageable.

Adverse Event Frequency Citation

Elevated hepatic )
) 62.5% (10 out of 16 patients) [315]
transaminases

Diarrhea 31.3% (5 out of 16 patients) [31[5]

Phase Il Study (NCT03300115)
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This single-arm, multicenter, open-label trial further evaluated the efficacy and safety of

Avitinib at the recommended Phase Il dose in a larger cohort of patients with T790M-positive

advanced NSCLC.[7][8]

Endpoint Result Citation
Objective Response Rate 52.2% (109 out of 209 ]
(ORR) evaluable patients)
_ 88.0% (184 out of 209
Disease Control Rate (DCR) ] [9]
evaluable patients)
Median Duration of Response
8.5 months (95% ClI: 6.1-9.2) 9]
(DoR)
Median Progression-Free
. 7.5 months (95% CI: 6.0-8.8) [9]
Survival (PFS)
) ) 24.9 months (95% CI: 22.4-not
Median Overall Survival (OS) [9]
reachable)
Adverse Event Frequency Citation

Any Treatment-Related

Adverse Event

96.9% (220 out of 227

patients)

[°]

Treatment-Related Serious

Adverse Events

13.7% (31 out of 227 patients)

[9]

Experimental Protocols

The early-phase clinical trials of Avitinib followed a structured approach to ensure patient

safety and to accurately assess the drug's properties.

Patient Population and Eligibility Criteria

Key inclusion criteria for these trials typically included:

© 2025 BenchChem. All rights reserved.

5/9

Tech Support


https://www.benchchem.com/product/b593773?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8788622/
https://www.clinicaltrials.gov/study/NCT03300115
https://www.researchgate.net/figure/Schematic-overview-of-the-EGFR-signaling-For-more-information-refer-to-the-context_fig9_232975183
https://www.researchgate.net/figure/Schematic-overview-of-the-EGFR-signaling-For-more-information-refer-to-the-context_fig9_232975183
https://www.researchgate.net/figure/Schematic-overview-of-the-EGFR-signaling-For-more-information-refer-to-the-context_fig9_232975183
https://www.researchgate.net/figure/Schematic-overview-of-the-EGFR-signaling-For-more-information-refer-to-the-context_fig9_232975183
https://www.researchgate.net/figure/Schematic-overview-of-the-EGFR-signaling-For-more-information-refer-to-the-context_fig9_232975183
https://www.researchgate.net/figure/Schematic-overview-of-the-EGFR-signaling-For-more-information-refer-to-the-context_fig9_232975183
https://www.researchgate.net/figure/Schematic-overview-of-the-EGFR-signaling-For-more-information-refer-to-the-context_fig9_232975183
https://www.benchchem.com/product/b593773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Histologically or cytologically confirmed diagnosis of locally advanced or metastatic NSCLC.

[6]

» Documented evidence of an EGFR activating mutation and subsequent acquired T790M
resistance mutation after treatment with a first- or second-generation EGFR TKIL.[3][5][6]

o At least one measurable lesion as defined by Response Evaluation Criteria in Solid Tumors
(RECIST) version 1.1.[6]

o Eastern Cooperative Oncology Group (ECOG) performance status of O or 1.[6]
Key exclusion criteria often comprised:

o Prior treatment with a third-generation EGFR TKI.

 History of interstitial lung disease.[10]

« Clinically significant cardiac disease.

Study Design and Treatment

The Phase | portion of the studies employed a standard 3+3 dose-escalation design to
determine the maximum tolerated dose (MTD) and the recommended Phase Il dose (RP2D).
[11] Patients were enrolled in sequential cohorts and received escalating oral doses of
Avitinib.[11] Once the RP2D was established, the Phase Il portion enrolled a larger number of
patients to further evaluate efficacy and safety at that dose.[9] Treatment was administered in
continuous cycles until disease progression or unacceptable toxicity.[3][5]

Efficacy and Safety Assessments

Tumor response was assessed by imaging (CT or MRI) at baseline and then at regular
intervals (e.g., every 6-8 weeks) and was evaluated based on RECIST 1.1 criteria.[3][5] Safety
and tolerability were monitored through the regular recording of adverse events, physical
examinations, and laboratory tests.
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Figure 2: Generalized Workflow of Avitinib Early-Phase Clinical Trials.
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Pharmacokinetic and Pharmacodynamic Assessments

Pharmacokinetic (PK) parameters, such as Cmax, Tmax, and AUC, were evaluated through the
analysis of plasma samples collected at various time points after drug administration.[1]
Pharmacodynamic (PD) assessments involved the analysis of biomarkers from tumor biopsies
or circulating tumor DNA to confirm target engagement and to explore mechanisms of response
and resistance.

Conclusion

The early-phase clinical trial data for Avitinib demonstrate its promising efficacy and
manageable safety profile in patients with NSCLC harboring the EGFR T790M resistance
mutation. As a selective, irreversible third-generation EGFR TKI, Avitinib represents a
significant advancement in the treatment of this patient population. Further research and
ongoing clinical trials will continue to define its role in the therapeutic landscape for EGFR-
mutated NSCLC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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